molecular formula C6H9N3O B155999 5-(Aminomethyl)-2-methylpyrimidin-4-ol CAS No. 1749-72-0

5-(Aminomethyl)-2-methylpyrimidin-4-ol

Cat. No. B155999
CAS RN: 1749-72-0
M. Wt: 139.16 g/mol
InChI Key: PSTACWJBJZYESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important components of nucleic acids and are found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the flow and batch mode focused microwave synthesis has been utilized for the production of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures . Although this does not directly describe the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, it provides insight into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of 5-(Aminomethyl)-2-methylpyrimidin-4-ol would include an aminomethyl group at position 5 and a methyl group at position 2. The structure of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, has been determined, showing a planar molecule with a 2,5-diene structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, 4-amino-5-aminomethyl-2-methylpyrimidine reacts with formamidine salts to yield a ring-opened hydrate rather than the expected dihydropyrimidopyrimidine . This indicates that 5-(Aminomethyl)-2-methylpyrimidin-4-ol could also participate in unexpected reactions depending on the reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the synthesis of 5-amino-4-iodopyrimidine, a related compound, suggests that it is a useful intermediate for bond formations, which implies that 5-(Aminomethyl)-2-methylpyrimidin-4-ol could also serve as an intermediate in chemical syntheses . The solubility, melting point, and other physical properties would depend on the specific substituents and their positions on the pyrimidine ring.

Scientific Research Applications

Structural Analysis and Derivative Synthesis

The structural intricacies of pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-ol, have been extensively studied. For instance, Zhukhlistova and Tishchenko (2001) explored the crystal structure of a pyrimidine derivative, revealing its planar molecular structure and the presence of centrosymmetric dimers formed through hydrogen bonds. This structural understanding is crucial in the context of scientific research, particularly in the field of crystallography and material sciences (Zhukhlistova & Tishchenko, 2001).

Synthesis of Vitamin B1 Intermediates

Pyrimidine derivatives are significant in the synthesis of vitamin B1 intermediates. Zhao, Ma, and Chen (2012) developed scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in vitamin B1 production. Their methodologies offer convenient, industrial-scale synthesis processes, showcasing the importance of pyrimidine derivatives in pharmaceutical manufacturing (Zhao, Ma, & Chen, 2012).

Development of Thiazolo[4,5‐d]pyrimidine Derivatives

Pyrimidine derivatives are precursors for the synthesis of various chemical compounds. Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from newly prepared 5-bromo-2,4-dichloro-6-methylpyrimidine. These compounds were used to develop new thiazolo[4,5-d]pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Pharmaceutical Applications

Pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-ol, play a significant role in pharmaceutical research. Al-Masoudi, Kassim, and Abdul-Reda (2014) synthesized a series of pyrimidine derivatives and evaluated them for their antiviral activity against HIV-1 and HIV-2, and for their inhibition of kinesin Eg5. Their findings underline the potential of pyrimidine derivatives in developing pharmaceutical agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Quantum Chemical Insights and Molecular Structures

Recent studies have focused on the synthesis and structural analysis of pyrimidine derivatives. Ali et al. (2021) synthesized arylsulfonylated 2-amino-6-methylpyrimidin derivatives and performed X-ray diffraction and quantum chemical analyses. Their study provided insights into the non-covalent interactions contributing to the structural stability of these compounds (Ali et al., 2021).

Safety And Hazards

As per the available information, “5-(Aminomethyl)-2-methylpyrimidin-4-ol” is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

In terms of future directions, a study has demonstrated an expeditiously fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B1 . This suggests potential future research directions in the synthesis of related compounds.

properties

IUPAC Name

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTACWJBJZYESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263289
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-methylpyrimidin-4-ol

CAS RN

1749-72-0
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1749-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)-2-methylpyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.